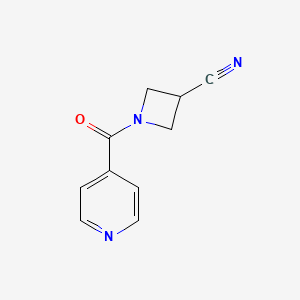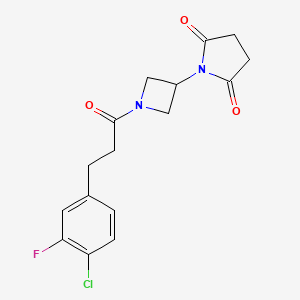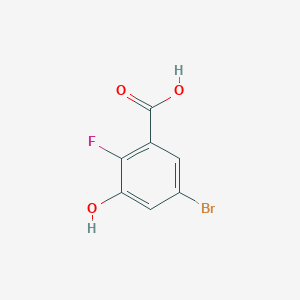
5-Bromo-2-fluoro-3-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-fluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 and a molecular weight of 235.01 .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-fluoro-3-hydroxybenzoic acid is 1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and hydroxy groups on the benzoic acid ring.Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-3-hydroxybenzoic acid is a solid substance . It should be stored in a sealed container in a dry room at normal temperature .科学的研究の応用
Herbicide Resistance in Transgenic Plants
A study by Stalker et al. (1988) explored the introduction of a bacterial gene, bxn, into tobacco plants, enabling them to detoxify the herbicide bromoxynil into its primary metabolite, 3,5-dibromo-4-hydroxybenzoic acid. This genetic modification conferred herbicide resistance to the transgenic plants, illustrating a novel approach for engineering crop resilience against herbicides through biotechnological means (Stalker, Mcbride, & Malyj, 1988).
Synthesis Methodologies
Research on the synthesis of structurally related compounds, such as 3-Bromo-2-fluorobenzoic acid by Zhou Peng-peng (2013), demonstrates the ongoing development of efficient, cost-effective synthetic routes. These methodologies offer insights into the production of high-purity compounds for industrial and research applications, potentially including the synthesis of 5-Bromo-2-fluoro-3-hydroxybenzoic acid and its derivatives (Zhou Peng-peng, 2013).
Plant Defense Mechanisms
A study by Silverman et al. (2005) evaluated the structure-activity relationship of salicylate derivatives, including compounds structurally similar to 5-Bromo-2-fluoro-3-hydroxybenzoic acid, in inducing plant defenses against pathogens. This research highlights the potential role of such compounds in developing new plant protection agents by modulating systemic acquired resistance (SAR) pathways (Silverman, Petracek, Heiman, Christina M Fledderman, & Warrior, 2005).
Safety and Hazards
5-Bromo-2-fluoro-3-hydroxybenzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用機序
Target of Action
It’s known that salicylic acid derivatives can have antibacterial properties , suggesting potential targets could be bacterial enzymes or structures.
Mode of Action
Brominated and fluorinated benzoic acids are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. This suggests that the compound may interact with its targets through the formation or breaking of carbon-carbon bonds.
Result of Action
Given its structural similarity to salicylic acid, it may have anti-inflammatory and antibacterial effects .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-fluoro-3-hydroxybenzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment. For instance, its use in Suzuki-Miyaura coupling reactions suggests that it may be stable under the mild, functional group-tolerant conditions typically used in these reactions .
特性
IUPAC Name |
5-bromo-2-fluoro-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHANSFOBTGNDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767735.png)
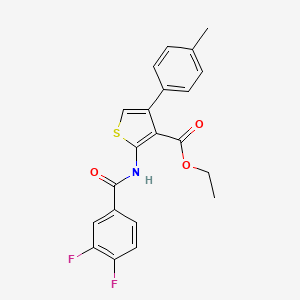


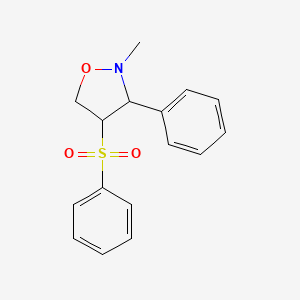
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide](/img/structure/B2767745.png)
![Benzyl 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetate](/img/structure/B2767747.png)

![2-(2-Fluorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2767750.png)



